1-benzyl-4-ethynylbenzene

Physical Property Volatility Polymer Synthesis

Researchers requiring a para-substituted phenylacetylene with a reactive benzylic position often face limited options. 1-Benzyl-4-ethynylbenzene (CAS 10509-21-4) solves this with a unique benzyl handle that enables post-functionalization via oxidation, bromination, or nucleophilic substitution-capabilities absent in simpler analogs like 4-ethynyltoluene. • Polymer Synthesis: Yields thermally crosslinked networks with Tg >300°C and stability >400°C, ideal for dielectric coatings. • Click Chemistry: CuAAC-reactive terminal alkyne with a UV-chromophore benzyl group for facile TLC/HPLC monitoring. • Supply: Available at ≥95% purity; shipped under ambient conditions with global logistics support.

Molecular Formula C15H12
Molecular Weight 192.3
CAS No. 10509-21-4
Cat. No. B6166217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-ethynylbenzene
CAS10509-21-4
Molecular FormulaC15H12
Molecular Weight192.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-ethynylbenzene Core Properties & Supply


1-Benzyl-4-ethynylbenzene (CAS 10509-21-4) is an aromatic terminal alkyne featuring a para-substituted phenyl core with a benzyl group, yielding the molecular formula C15H12 and a molecular weight of 192.25 g/mol [1]. It is typically supplied as a colorless to pale yellow liquid or low-melting solid with a predicted boiling point of 296.1±19.0 °C . Commercially, it is available at purities ≥98% (GC) from major research chemical suppliers, and it serves as a versatile intermediate in organic synthesis, materials science, and medicinal chemistry [2].

1-Benzyl-4-ethynylbenzene Substitution Limitations


While para-substituted phenylacetylenes such as 4-ethynyltoluene (CAS 766-97-2) and 1-ethynyl-4-pentylbenzene (CAS 79887-10-8) share a terminal alkyne, they lack the distinctive benzyl (CH2Ph) moiety of 1-benzyl-4-ethynylbenzene. This structural difference is not cosmetic: the benzyl group substantially increases molecular weight (192.25 vs. 116.16 g/mol for 4-ethynyltoluene), reduces volatility (boiling point 296 °C vs. 168–170 °C), and introduces a reactive benzylic position for further functionalization (e.g., oxidation to ketones, free-radical bromination, or nucleophilic substitution) [1]. In polymer synthesis, the bulkier benzyl substituent alters π-π stacking distances, solubility, and thermal transitions compared to methyl- or pentyl-substituted analogs, directly affecting material performance [2]. Consequently, substituting a simpler phenylacetylene often leads to: (i) altered reaction kinetics in Sonogashira couplings due to steric/electronic differences, (ii) incompatible physical properties in downstream formulations, and (iii) loss of the benzyl handle required for subsequent synthetic steps. The following quantitative evidence clarifies the specific differentiation that informs procurement decisions.

1-Benzyl-4-ethynylbenzene vs. Analogs: Evidence-Based Selection


Molecular Weight & Volatility vs. 4-Ethynyltoluene

1-Benzyl-4-ethynylbenzene possesses a significantly higher molecular weight (192.25 g/mol) and boiling point (296.1±19.0 °C, predicted) compared to the common analog 4-ethynyltoluene (116.16 g/mol; boiling point 168–170 °C). This 65% increase in molecular weight and ~130 °C increase in boiling point directly impact volatility and handling [1][2]. In polymerization processes requiring high-temperature curing or melt processing, the lower volatility of 1-benzyl-4-ethynylbenzene minimizes monomer loss and vapor-phase safety hazards, making it preferable for high-Tg material synthesis.

Physical Property Volatility Polymer Synthesis

Steric Bulk & Polymer Tg vs. 1-Ethynyl-4-pentylbenzene

The benzyl substituent in 1-benzyl-4-ethynylbenzene provides greater steric bulk and rigidity than the flexible pentyl chain in 1-ethynyl-4-pentylbenzene. In substituted polyacetylenes, increasing side-group bulk generally elevates the glass transition temperature (Tg) due to restricted chain mobility [1]. While direct Tg data for poly(1-benzyl-4-ethynylbenzene) are not available, poly(1-ethynyl-4-biphenyl) (a similarly bulky aryl-substituted analog) exhibits Tg values between 230–300 °C [2], whereas poly(1-ethynyl-4-pentylbenzene) shows significantly lower Tg due to the flexible alkyl chain plasticization [3]. This class-level inference suggests that 1-benzyl-4-ethynylbenzene-derived polymers will have Tg values intermediate between the methyl and biphenyl analogs, offering a tunable balance of processability and thermal resistance.

Polymer Chemistry Thermal Properties Materials Science

Sonogashira Coupling Reactivity

The ethynyl group in 1-benzyl-4-ethynylbenzene is attached to a phenyl ring bearing an electron-donating benzyl substituent (-CH2Ph) in the para position. Compared to 4-ethynyltoluene (methyl substituent) and phenylacetylene (no substituent), the benzyl group exerts a weaker inductive electron-donating effect than a direct alkyl group, but provides additional steric shielding. In Sonogashira coupling with aryl iodides, this alters the reaction rate and catalyst tolerance. While direct comparative kinetic data are lacking, electronic structure calculations (DFT) on analogous p-substituted phenylacetylenes show that substituents modulate the alkyne C-H acidity and the energy of the frontier molecular orbitals involved in oxidative addition/transmetalation steps [1]. Practitioners report that benzyl-substituted alkynes often require slightly elevated temperatures or longer reaction times compared to methyl-substituted analogs, but offer improved selectivity in complex substrate settings due to reduced alkyne homocoupling side reactions [2]. This makes 1-benzyl-4-ethynylbenzene a preferred choice when coupling to sterically encumbered or electron-rich aryl halides.

Synthetic Chemistry Cross-Coupling Catalysis

Solubility & Processability

1-Benzyl-4-ethynylbenzene exhibits excellent solubility in common organic solvents (e.g., THF, toluene, dichloromethane, chloroform) due to the lipophilic benzyl group . In contrast, 4-ethynyltoluene, while also soluble, is a low-viscosity liquid (density 0.916 g/mL) that can be more difficult to handle accurately in small-scale weighings . The benzyl-substituted compound, being a solid or viscous liquid at room temperature, enables more precise gravimetric dispensing and reduces solvent evaporation during formulation. This is particularly advantageous in the preparation of monomer solutions for spin-coating or inkjet printing of polymer films.

Solubility Formulation Polymer Synthesis

1-Benzyl-4-ethynylbenzene Application Scenarios


High-Tg Crosslinked Polymers for Electronic Coatings

1-Benzyl-4-ethynylbenzene serves as a mono-ethynyl monomer in the preparation of thermally crosslinked polymers with high glass transition temperatures. When copolymerized with di-ethynyl-substituted benzyl phenyl ethers, the resulting networks exhibit Tg values exceeding 300 °C and thermal stabilities above 400 °C, making them suitable for dielectric coatings on computer chips and high-temperature electronic components [1]. The benzyl group contributes to solubility and processability before cure, while the terminal alkyne enables post-polymerization crosslinking.

Click Chemistry for Bioconjugation & Materials

The terminal alkyne moiety of 1-benzyl-4-ethynylbenzene undergoes highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions. This enables the covalent attachment of azide-functionalized biomolecules, fluorophores, or polymers to the benzyl-substituted phenyl scaffold [2]. The benzyl group provides a UV-active chromophore for facile reaction monitoring by TLC or HPLC, and its hydrophobicity can drive self-assembly in aqueous media.

Liquid Crystalline & Conjugated Polymer Precursor

In Rh-catalyzed polymerizations, 1-benzyl-4-ethynylbenzene yields substituted poly(phenylacetylene)s with pendant benzyl groups. These polymers exhibit tunable helical conformations and liquid crystalline properties, which are of interest for organic electronics and optical sensors [3]. The benzyl substituent enhances solubility in organic solvents relative to poly(phenylacetylene) itself, facilitating solution processing into thin films.

Medicinal Chemistry Intermediate for Anti-Inflammatory Agents

Patents describe the use of 1-benzyl-4-ethynylbenzene and its derivatives in the synthesis of glucopyranosyl-substituted (ethynyl-benzyl)-benzene compounds with potential anti-inflammatory activity [4]. The benzyl group serves as a handle for further functionalization via benzylic oxidation or cross-coupling, while the terminal alkyne allows for Sonogashira-mediated introduction of aromatic and heteroaromatic groups.

Technical Documentation Hub

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